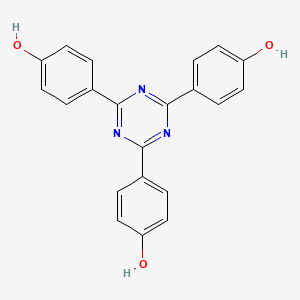

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol

Overview

Description

“4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline” is a chemical compound with the linear formula C21H18N6 . It appears as a white to yellow to green powder or crystal .

Physical And Chemical Properties Analysis

“4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline” is a solid at 20°C . The compound has a molecular weight of 354.42 .Scientific Research Applications

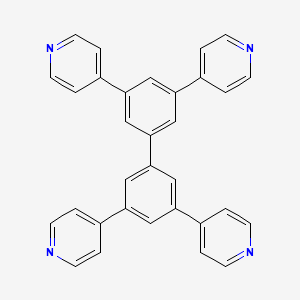

Precursor for 1,3,5-Triazine Derivatives : It serves as a synthetic and useful precursor for 1,3,5-triazine derivatives, which are important in polymer chemistry (Ninagawa, Kawazoe, & Matsuda, 1979).

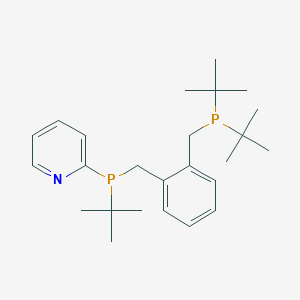

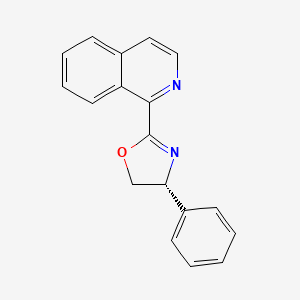

Catalytic Applications : Derivatives like 2,4,6-tris(diphenylphosphino)-1,3,5-triazine are used in catalytic applications such as the A(3) coupling reaction, benefiting from their unique structural properties (Ananthnag, Mague, & Balakrishna, 2015).

Flame Retardancy in Polymers : Triazine derivatives can enhance the flame retardancy of polypropylene composites when used as charring agents in an intumescent flame-retardant system (Aldalbahi, Alotaibi, & El‐Faham, 2020).

Two-Photon Fluorescence Bio-Imaging : Some triazine derivatives, particularly 2,4,6-triphenyl-s-triazines, are promising for two-photon fluorescence bio-imaging due to their large two-photon brilliancy (Barnes et al., 2022).

Organic Light-Emitting Diodes (OLEDs) : Bipolar derivatives of 1,3,5-triazine containing carbazolyl groups exhibit high photoluminescence quantum yields and are tested as light emitting materials in OLEDs (Matulaitis et al., 2016).

Electrochromic Applications : Triazine-based ambipolar compounds with fluorene, carbazole, and phenothiazine moieties show potential for electrochromic applications (Data et al., 2016).

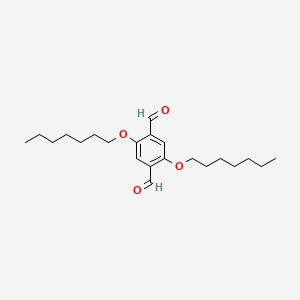

Liquid-Crystalline and Luminescent Properties : Certain triazine derivatives exhibit properties such as liquid-crystalline behavior and high photoluminescence quantum yields, making them useful in specialized materials applications (Lee & Yamamoto, 2002).

Aggregation-Induced Emission and Mechanochromism : New 1,3,5-triazine-based compounds exhibit aggregation-induced emission and mechanochromic behavior, opening avenues for advanced material science applications (Mi et al., 2012).

Electroreduction and Photochemical Applications : The electroreduction of related compounds can produce 2,4,6-triphenyl-1,3,5-triazine, which has implications in photochemical behavior and reaction dynamics (Aimone et al., 2000).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

properties

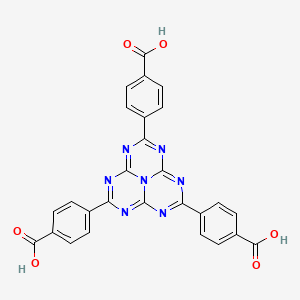

IUPAC Name |

4-[4,6-bis(4-hydroxyphenyl)-1,3,5-triazin-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-16-7-1-13(2-8-16)19-22-20(14-3-9-17(26)10-4-14)24-21(23-19)15-5-11-18(27)12-6-15/h1-12,25-27H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSBTCCYBACYRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC(=N2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40454462 | |

| Record name | Phenol, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4',4''-(1,3,5-Triazine-2,4,6-triyl)triphenol | |

CAS RN |

7753-13-1 | |

| Record name | Phenol, 4,4',4''-(1,3,5-triazine-2,4,6-triyl)tris- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40454462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid](/img/structure/B8196597.png)

![6-Bromo-4-(6-fluoropyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8196616.png)

![Rel-(2R,3R)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B8196618.png)

![10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196623.png)

![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196648.png)